2-Chloro-4-(4-chlorophenoxy)pyrimidine
Overview
Description
2-Chloro-4-(4-chlorophenoxy)pyrimidine is an organic compound with the molecular formula C10H6Cl2N2O. It is a pyrimidine derivative that features a chloro group at the second position and a 4-chlorophenoxy group at the fourth position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-chlorophenoxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with 4-chlorophenol in the presence of a base. The reaction is usually carried out under reflux conditions in a suitable solvent such as dimethylformamide or ethanol. The base used can be potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-chlorophenoxy)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group at the second position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide or potassium carbonate).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
2-Chloro-4-(4-chlorophenoxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Materials Science: It is employed in the development of advanced materials, including polymers and organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-chlorophenoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or other enzymes by binding to their active sites, thereby blocking their activity. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler pyrimidine derivative with a single chloro group.
4-Chlorophenol: A phenol derivative with a chloro group at the para position.
2-Amino-4-chloropyrimidine: A pyrimidine derivative with an amino group at the second position and a chloro group at the fourth position.
Uniqueness
2-Chloro-4-(4-chlorophenoxy)pyrimidine is unique due to the presence of both a chloro group and a 4-chlorophenoxy group on the pyrimidine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
2-chloro-4-(4-chlorophenoxy)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-1-3-8(4-2-7)15-9-5-6-13-10(12)14-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNQLIBMSWBQJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC(=NC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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